
6-Bromo-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazolinone derivative has shown promise in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of quinazolinone derivatives. The structural formula can be represented as follows:
This compound features a bromine atom at the 6-position of the quinazolinone ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.9 ± 1.7 | Induces apoptosis and cell cycle arrest in the S-phase |
SW-480 (Colorectal) | 2.3 ± 0.91 | Modulates apoptosis regulators (Bax and Bcl-2) |
MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Inhibits EGFR signaling pathways |
The compound's mechanism involves the activation of intrinsic and extrinsic apoptosis pathways, leading to cell death in cancerous cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against bacterial strains, with notable activity attributed to the presence of the bromine substituent:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 50 µg/mL |
Escherichia coli | < 30 µg/mL |
These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory potential as well. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro:
Cytokine | Inhibition (%) |
---|---|
TNF-α | 70% |
IL-6 | 65% |
These results indicate that this compound may serve as a therapeutic agent in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various quinazolinone derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells through caspase activation .
- Antimicrobial Evaluation : Another study explored the antimicrobial properties of synthesized derivatives against multiple bacterial strains. The results indicated that introducing halogen substituents significantly enhanced antibacterial activity .
- Anti-inflammatory Mechanism : Research examining the anti-inflammatory effects revealed that the compound downregulates key inflammatory mediators, suggesting potential use in treating chronic inflammatory conditions .
Scientific Research Applications
Pharmacological Research
6-Bromo-3,4-dihydroquinazolin-2(1H)-one has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the quinazolinone structure can enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic processes .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various 6-bromoquinazolinones and their effects on human cancer cell lines. The results indicated that specific structural modifications led to increased potency against breast and lung cancer cells .
Synthetic Chemistry
This compound is utilized as an intermediate in the synthesis of more complex organic molecules:
- Building Block for Organic Synthesis : Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Utilized to introduce various functional groups into the quinazolinone framework. |
Cyclization Reactions | Can serve as a precursor for constructing heterocyclic compounds. |
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
In recent years, there has been a push towards using compounds like this compound in environmentally friendly processes:
- Catalytic Applications : The compound has shown potential as a catalyst in various organic reactions, reducing the need for harmful reagents and solvents .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQSNAFKKEZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735570 |
Source
|
Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246765-38-7 |
Source
|
Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.